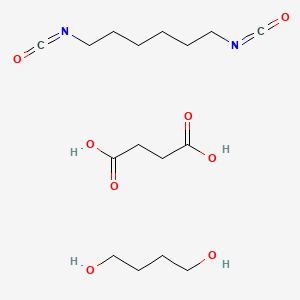
Poly(1,4-butylene succinate), extended with 1,6-diisocyanatohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(1,4-butylene succinate), extended with 1,6-diisocyanatohexane (PBSu-DCH) is a type of biodegradable thermoplastic . It is used in various applications such as bags, ropes, fibers, bottles, foamed cups, and cushions . It has a similar structure to PET and degrades in compost, moist soil, and activated sludge .
Synthesis Analysis
The synthesis of PBSu-DCH involves the use of solvent casting and particulate leaching techniques . The process involves preparing bioactive scaffolds from PBSu-DCH with different amounts of hydroxyl apatite nanoparticles (nHAp) .
Molecular Structure Analysis
The molecular formula of PBSu-DCH is C16H28N2O8 . It has a density of 1.3 g/mL at 25 °C .
Physical And Chemical Properties Analysis
PBSu-DCH has a melting point of 120 °C . It has a melt index of 10 g/10 min at 190 °C/2.16kg . The weight-average molecular weight (Mw) of PBS is 63,000 g/mol .
科学的研究の応用
Bone Scaffolds : Poly(1,4-butylene succinate) extended with 1,6-diisocyanatohexane has potential for use as bone scaffolds. Electrospun fiber mats of this material exhibit properties conducive for bone cell culture, supporting cell attachment, proliferation, and differentiation (Sutthiphong, Pavasant, & Supaphol, 2009).
High Molecular Weight Polyesters : The chain extension technique using 1,6-diisocyanatohexane leads to the synthesis of high molecular weight polyesters. This process impacts the thermal and mechanical properties of poly(butylene succinate), such as increased tensile strength and decreased crystallinity (Tserki, Matzinos, Pavlidou, & Panayiotou, 2006).
Drug Release Systems : Modified poly(butylene succinate) with chain extenders like rutin can be used in drug release systems. This modification affects the polymer's molecular weight, viscosity, thermal resistance, and its capability to control drug release rates (Ferreira et al., 2017).
Biodegradable Polyester Amide Copolymers : Synthesizing succinic acid-butanediol-1,6-hexamethylenediamine polyester amide copolymers using 1,6-diisocyanatohexane as a chain extender results in materials with good thermal and mechanical properties. These copolymers show potential for further processing due to their improved degradation performance and rheological properties (Yue-ju, 2015).
Biodegradable Double Crystalline Polymers : Chain-extension reactions using 1,6-diisocyanatohexane can create biodegradable double crystalline poly(ethylene succinate)-b-poly(butylene succinate) multiblock copolymers, showing changes in miscibility and crystallization behaviors (Zeng, Zhu, Lu, He, & Wang, 2012).
Biodegradable Poly(ester urethane) : A novel biodegradable poly(ester urethane) consisting of poly(L-lactic acid) and poly(butylene succinate) blocks has been synthesized via chain-extension reactions. This polymer showcases improved extensibility and potential as a substitute for petroleum-based thermoplastics (Zeng, Li, Zhu, Yang, Wang, & Wang, 2009).
Safety and Hazards
PBSu-DCH is classified as a respiratory sensitizer and skin sensitizer . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing contaminated clothing before reuse, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation or rash occurs .
将来の方向性
The future directions of PBSu-DCH involve its use in biomedical applications. For instance, it has been used in the preparation of bioactive scaffolds for bone regeneration applications . The scaffolds have been assessed for their morphology, bioactivity, degradation, drug release, and biological properties including cytotoxicity, cell attachment using MG-63 cell line, and antimicrobial activity .
特性
IUPAC Name |
butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.C4H6O4.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-6H2;1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJQLLHZQMYHEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O.C(CCO)CO.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143606-53-5 |
Source


|
| Record name | Butanedioic acid, polymer with 1,4-butanediol and 1,6-diisocyanatohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143606-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
376.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156593869 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

